N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 3,4-dimethoxyphenethyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, especially at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines
Scientific Research Applications
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation and survival. By inhibiting PI3K, the compound can induce apoptosis in cancer cells. The pathways involved include the PI3K/Akt signaling pathway, which is essential for cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
3,4-Dimethoxyphenethylamine derivatives: Compounds with the 3,4-dimethoxyphenethyl group also show similar pharmacological properties.
Uniqueness
N~2~-(3,4-dimethoxyphenethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine core and the 3,4-dimethoxyphenethyl group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-13-4-7-18-21-15(12-22(18)11-13)19(23)20-9-8-14-5-6-16(24-2)17(10-14)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) |
InChI Key |
HHEGQSOOZZDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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